molecular formula C13H25N3O2S B2970446 1-Ethyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea CAS No. 2415502-07-5

1-Ethyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea

Cat. No. B2970446
CAS RN: 2415502-07-5
M. Wt: 287.42
InChI Key: WJUJXXWQZVEFKI-UHFFFAOYSA-N
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Description

1-Ethyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also exhibits anti-inflammatory and anti-microbial activity by inhibiting the production of pro-inflammatory cytokines and reducing the growth of bacteria.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have suggested that this compound can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit the growth of bacteria. Additionally, it has been shown to reduce blood glucose levels and improve insulin sensitivity in diabetic animals.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-Ethyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea in laboratory experiments is its potential as an anti-cancer agent. It has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations of using this compound in laboratory experiments is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in clinical applications.

Future Directions

There are many future directions for the study of 1-Ethyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea. One potential direction is to study its potential as an anti-cancer agent in clinical trials. Another direction is to explore its potential as an anti-inflammatory and anti-microbial agent for the treatment of various diseases. Additionally, more studies are needed to understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. It has been synthesized using different methods and has been studied extensively for its anti-tumor, anti-inflammatory, and anti-microbial properties. Although it has shown promising results, more studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

1-Ethyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea can be synthesized using different methods. One of the most widely used methods is the reaction between 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and 4-thiomorpholin-4-yl oxan-4-ylmethylamine. This reaction leads to the formation of this compound. Other methods include the reaction between 1,3-bis(4-morpholinyl)-2-propanol and thiourea, and the reaction between 1,3-diaminopropane and 4-thiomorpholin-4-yl oxan-4-ylmethyl isocyanate.

Scientific Research Applications

1-Ethyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea has potential applications in various fields of scientific research. It has been studied extensively for its anti-tumor activity and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its anti-inflammatory and anti-microbial properties. Additionally, it has been tested for its potential as an anti-diabetic agent.

properties

IUPAC Name

1-ethyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2S/c1-2-14-12(17)15-11-13(3-7-18-8-4-13)16-5-9-19-10-6-16/h2-11H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUJXXWQZVEFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC1(CCOCC1)N2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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